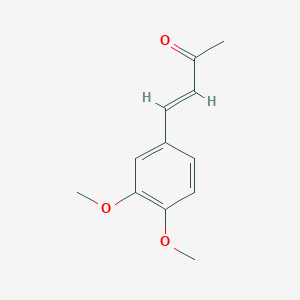

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBNDHXZMIALN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-90-4, 15001-27-1 | |

| Record name | Veratralacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15001-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Direct Synthesis Strategies

The synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-one is prominently achieved through condensation reactions, leveraging the reactivity of its constituent carbonyl precursors.

Aldol (B89426) Condensation Routes utilizing Veratraldehyde and Acetone (B3395972)

A primary and well-established method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of mixed aldol condensation. wpmucdn.com This reaction involves the base-catalyzed reaction between veratraldehyde (3,4-dimethoxybenzaldehyde) and acetone. magritek.com In this process, acetone, which possesses α-hydrogens, acts as the nucleophile after being deprotonated by a base to form an enolate. The aromatic aldehyde, veratraldehyde, which lacks α-hydrogens, serves as the electrophile and cannot self-condense.

The reaction mechanism commences with the abstraction of an α-proton from acetone by a base, typically an alkali metal hydroxide (B78521), to generate a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated system of this compound. magritek.com

A significant excess of acetone is often employed to minimize the self-condensation of acetone and to reduce the formation of the dibenzalacetone byproduct. google.com

Base-Catalyzed Condensation Techniques

Base catalysis is central to the efficiency of the aldol condensation for synthesizing this compound. magritek.com Common bases employed for this transformation include sodium hydroxide (NaOH) and potassium hydroxide (KOH). magritek.comgoogle.com The choice of base and solvent system can influence the reaction rate and yield. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or a mixture of water and ethanol, which facilitates the dissolution of the reactants and the base. wpmucdn.com

The strength of the base plays a crucial role; it must be sufficiently strong to deprotonate acetone and generate the enolate nucleophile. The subsequent steps of nucleophilic attack and dehydration are also facilitated by the basic medium.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type |

|---|---|---|---|

| Veratraldehyde | Acetone | NaOH or KOH | Claisen-Schmidt Condensation |

Development of Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of chalcones, including this compound, green chemistry approaches have been explored. One such approach is the use of solvent-free reaction conditions. rsc.orgstudylib.net This can be achieved by grinding the solid reactants (veratraldehyde, a solid base like NaOH, and a liquid ketone like acetone) together in a mortar and pestle. rsc.org This mechanochemical approach minimizes waste by eliminating the need for a reaction solvent and often leads to high yields in shorter reaction times.

Furthermore, the principles of atom economy are inherently addressed in condensation reactions, where the primary byproduct is water. Research into solid-supported catalysts and the use of microwave irradiation are other areas of green chemistry being applied to this class of reactions to reduce energy consumption and simplify product purification. researchgate.net

Reactivity Studies and Functional Group Interconversions

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, which allows for reactions at the carbonyl group, the carbon-carbon double bond, and the α-carbon.

Conjugate Addition Reactions: Michael Additions

The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond in this compound, rendering the β-carbon electrophilic. This makes the compound an excellent Michael acceptor, susceptible to conjugate addition (1,4-addition) reactions. wikipedia.orgmasterorganicchemistry.com In a Michael addition, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgewa.pub

A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and carbanions derived from compounds with active methylene (B1212753) groups (e.g., malonic esters). masterorganicchemistry.comnih.gov The reaction mechanism involves the nucleophilic attack at the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com These reactions are synthetically valuable as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds in a predictable manner. ewa.pub

| Michael Donor Class | Specific Example | Resulting Bond |

|---|---|---|

| Enolates | Diethyl malonate | Carbon-Carbon |

| Amines | Piperidine | Carbon-Nitrogen |

| Thiols | Thiophenol | Carbon-Sulfur |

| Organocuprates | Lithium dimethylcuprate | Carbon-Carbon |

Cycloaddition Pathways

The carbon-carbon double bond in this compound can also participate in cycloaddition reactions. These are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The specific type of cycloaddition is determined by the number of π-electrons that participate from each component.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the α,β-unsaturated ketone can act as the dienophile (the 2π-electron component). libretexts.org For this to occur, it would react with a conjugated diene (the 4π-electron component). The reactivity in Diels-Alder reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile, a role fulfilled by the ketone group in this compound. libretexts.org

Other cycloaddition pathways, such as [2+2] and [3+2] cycloadditions, are also conceivable under thermal or photochemical conditions, leading to the formation of four- and five-membered rings, respectively. libretexts.orgmdpi.com For instance, a [2+2] photocycloaddition could occur between the double bond of the enone and an alkene to form a cyclobutane (B1203170) ring. The feasibility and outcome of these cycloaddition reactions depend on the specific reactants and reaction conditions employed.

Reduction and Oxidation Reactions of the Enone Moiety

The enone functional group in this compound presents two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The selective reduction of either of these sites can be achieved by carefully choosing the appropriate reducing agents and reaction conditions.

Reduction Reactions:

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the alkene in α,β-unsaturated ketones, leaving the carbonyl group intact. For instance, using a palladium catalyst, it is possible to selectively reduce the double bond of chalcones. This process typically yields the corresponding saturated ketone, 4-(3,4-dimethoxyphenyl)butan-2-one. Transfer hydrogenation, employing hydrogen donors like formic acid or isopropanol (B130326) in the presence of a metal catalyst, also offers a mild and effective method for this selective transformation. nih.gov

Selective Reduction of the Carbonyl Group: The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnih.govmychemblog.com This method is advantageous for reducing the carbonyl group of this compound to a hydroxyl group, yielding 4-(3,4-dimethoxyphenyl)-3-buten-2-ol, while preserving the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH₄) can also be employed for the selective reduction of the carbonyl group, especially when the reaction conditions are carefully controlled. rsc.orgorientjchem.orgscielo.brmasterorganicchemistry.comorganic-chemistry.org

Complete Reduction of the Enone: The complete reduction of both the alkene and the carbonyl group to yield 4-(3,4-dimethoxyphenyl)butan-2-ol can be achieved through more vigorous reduction methods, such as catalytic hydrogenation under harsher conditions (e.g., higher pressure and temperature) or by using stronger reducing agents.

Oxidation Reactions:

The primary oxidation reaction of the enone moiety in this compound involves the epoxidation of the electron-deficient carbon-carbon double bond.

Epoxidation: The reaction of α,β-unsaturated ketones with alkaline hydrogen peroxide is a well-established method for the synthesis of α,β-epoxy ketones. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone. reddit.comyoutube.com Alternatively, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used to achieve epoxidation. youtube.commasterorganicchemistry.com The resulting product is 3-(3,4-dimethoxyphenyl)-3,4-epoxybutan-2-one, a valuable intermediate for further synthetic transformations.

Table 1: Summary of Reduction and Oxidation Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product |

| Selective C=C Reduction | H₂, Pd/C | 4-(3,4-Dimethoxyphenyl)butan-2-one |

| Selective C=O Reduction | Aluminum isopropoxide, Isopropanol (MPV) | 4-(3,4-Dimethoxyphenyl)-3-buten-2-ol |

| Selective C=O Reduction | Sodium Borohydride (NaBH₄) | 4-(3,4-Dimethoxyphenyl)-3-buten-2-ol |

| Epoxidation | H₂O₂, NaOH | 3-(3,4-Dimethoxyphenyl)-3,4-epoxybutan-2-one |

| Epoxidation | m-CPBA | 3-(3,4-Dimethoxyphenyl)-3,4-epoxybutan-2-one |

Derivatization and Analog Synthesis from this compound

The versatile structure of this compound makes it an excellent starting material for the synthesis of a wide range of derivatives and analogs, particularly heterocyclic compounds.

Synthesis of Pyrazoline Derivatives:

Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones through a cyclocondensation reaction with hydrazine (B178648) and its derivatives. researchgate.netdoi.org The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol, often with a catalytic amount of acid or base, leads to the formation of 5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole. thepharmajournal.comsci-hub.seresearchgate.net The use of substituted hydrazines, such as phenylhydrazine (B124118), yields N-substituted pyrazoline derivatives. researchgate.netdoi.org For example, the reaction with phenylhydrazine produces 5-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole.

Synthesis of Pyrimidine Derivatives:

Pyrimidine derivatives can be synthesized from chalcones by reacting them with amidines, such as guanidine (B92328), or with urea (B33335) and thiourea (B124793). derpharmachemica.com The reaction of this compound with guanidine hydrochloride in the presence of a base like sodium hydroxide typically yields a 2-amino-4-(3,4-dimethoxyphenyl)-6-methylpyrimidine. Similarly, reaction with thiourea can produce the corresponding 2-mercaptopyrimidine (B73435) derivative. derpharmachemica.com

Michael Addition Reactions:

The β-carbon of the enone system in this compound is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. wikipedia.orgoregonstate.edumasterorganicchemistry.comyoutube.com A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonic esters), can be added to the double bond. This reaction provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide array of functionalized derivatives.

Table 2: Examples of Derivatization Reactions of this compound

| Reagent | Reaction Type | Product Class | Example Product |

| Hydrazine Hydrate | Cyclocondensation | Pyrazoline | 5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole |

| Phenylhydrazine | Cyclocondensation | N-Phenylpyrazoline | 5-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole |

| Guanidine | Cyclocondensation | Aminopyrimidine | 2-Amino-4-(3,4-dimethoxyphenyl)-6-methylpyrimidine |

| Thiourea | Cyclocondensation | Mercaptopyrimidine | 4-(3,4-dimethoxyphenyl)-6-methylpyrimidine-2-thiol |

| Diethyl Malonate | Michael Addition | Malonate Adduct | Diethyl 2-(1-(3,4-dimethoxyphenyl)-3-oxobutyl)malonate |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom. For 4-(3,4-dimethoxyphenyl)-3-buten-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides an unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of hydrogen atoms. The expected signals for the trans-(E) isomer, which is the more stable configuration, are detailed below. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The spectrum is anticipated to show distinct signals corresponding to the acetyl methyl protons, the two methoxy (B1213986) group protons, the vinylic protons, and the aromatic protons. The acetyl protons (H-1) are expected to appear as a sharp singlet in the upfield region. The two methoxy groups (-OCH₃), being chemically non-equivalent, should present as two separate singlets. The protons on the double bond (H-3 and H-4) will appear as doublets due to coupling with each other, with a characteristic large coupling constant (J value, typically 15-18 Hz) confirming the trans geometry. The three protons on the aromatic ring will exhibit a more complex splitting pattern due to their respective couplings.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-1 (CH₃-C=O) | ~2.40 | Singlet | 3H | - |

| H-3 (-CH=) | ~6.70 | Doublet | 1H | ~16.0 |

| H-4 (=CH-Ar) | ~7.55 | Doublet | 1H | ~16.0 |

| H-8/H-11 (-OCH₃) | ~3.92 | Singlet | 3H | - |

| H-8/H-11 (-OCH₃) | ~3.94 | Singlet | 3H | - |

| H-5 (Ar-H) | ~6.90 | Doublet | 1H | ~8.5 |

| H-6 (Ar-H) | ~7.10 | Doublet of Doublets | 1H | ~8.5, ~2.0 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. As the molecule possesses a plane of symmetry, all 12 carbon atoms are chemically distinct and should produce a unique signal.

The carbonyl carbon (C-2) of the ketone is expected to resonate significantly downfield, typically in the 195-200 ppm range. The carbons of the double bond (C-3 and C-4) will appear in the olefinic region (120-145 ppm). The six aromatic carbons will have signals in a similar region, with their exact shifts influenced by the methoxy substituents and their position relative to the butenone side chain. The two methoxy carbons (C-8 and C-11) will have characteristic signals around 56 ppm, while the acetyl methyl carbon (C-1) will be the most upfield signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃-C=O) | ~27.5 |

| C-2 (C=O) | ~198.0 |

| C-3 (-CH=) | ~125.0 |

| C-4 (=CH-Ar) | ~144.0 |

| C-5 (Ar-C) | ~127.0 |

| C-6 (Ar-C) | ~110.0 |

| C-7 (Ar-C) | ~111.5 |

| C-9 (Ar-C) | ~123.0 |

| C-10 (Ar-C) | ~149.5 |

| C-12 (Ar-C) | ~151.5 |

| C-8 (-OCH₃) | ~56.0 |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a strong cross-peak would be observed between the vinylic protons H-3 and H-4, confirming their direct connectivity. Correlations would also be seen between the coupled aromatic protons (H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This technique allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the signal for H-1 would correlate with C-1, H-3 with C-3, H-4 with C-4, and the aromatic and methoxy protons with their respective carbon atoms.

From the acetyl protons (H-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3).

From the vinylic proton H-3 to the carbonyl carbon (C-2) and the aromatic carbon C-5.

From the vinylic proton H-4 to the aromatic carbons C-6 and C-10.

From the methoxy protons (H-8, H-11) to their respective aromatic attachment points (C-9, C-12).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

In a typical GC-MS analysis, the compound is vaporized and separated from other components on a gas chromatography column before entering the mass spectrometer. Electron Ionization (EI) is a common method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

For this compound (molar mass: 206.24 g/mol ), the mass spectrum shows a distinct molecular ion peak ([M]⁺) at m/z 206, confirming its molecular weight. The fragmentation pattern provides further structural evidence. nih.gov

Table 3: Key GC-MS Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 206 | High | Molecular Ion [C₁₂H₁₄O₃]⁺ |

| 191 | Highest | [M - CH₃]⁺ (Loss of a methyl radical) |

The base peak at m/z 191 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds. nih.gov The prominent peak at m/z 43 is the characteristic signal for the acetyl cation ([CH₃CO]⁺), confirming the presence of the methyl ketone moiety. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally unstable or non-volatile compounds with minimal fragmentation. The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer.

When analyzing this compound by ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. This would result in a strong signal at m/z 207. Depending on the solvent system and the presence of salts, other adducts such as the sodiated molecule [M+Na]⁺ (m/z 229) or the potassiated molecule [M+K]⁺ (m/z 245) might also be detected. The primary application of ESI-MS for this compound is the precise and unambiguous confirmation of its molecular weight.

Vibrational Spectroscopy for Characteristic Functional Group Identification

The vibrational spectrum of this compound is complex, yet interpretable by assigning specific absorption or scattering peaks to the vibrations of its distinct structural components. These components include the carbonyl group (C=O) of the ketone, the ethylenic double bond (C=C) of the propenone bridge, the dimethoxy-substituted aromatic ring, and the associated C-H bonds. Analysis of closely related chalcone (B49325) derivatives allows for a detailed and accurate assignment of the observed spectral bands. researchgate.netnih.govbohrium.com

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, the IR spectrum is dominated by a strong, sharp absorption band characteristic of the α,β-unsaturated ketone.

The most prominent feature in the IR spectrum is the stretching vibration of the carbonyl group (ν C=O), which typically appears in the range of 1630-1680 cm⁻¹. biointerfaceresearch.comorientjchem.org This band is intense due to the large change in dipole moment during the vibration. Conjugation with the adjacent carbon-carbon double bond and the aromatic ring lowers its frequency compared to a simple aliphatic ketone.

The stretching vibration of the ethylenic C=C bond (ν C=C) is also a key diagnostic peak, generally found around 1580-1620 cm⁻¹. nih.gov This peak is often of medium to strong intensity. The aromatic ring exhibits its own set of C=C stretching vibrations, which appear as a series of bands in the 1450-1600 cm⁻¹ region.

The presence of the two methoxy (-OCH₃) groups gives rise to characteristic C-O stretching vibrations. The asymmetric stretching (ν as C-O-C) is typically observed as a strong band around 1250-1270 cm⁻¹, while the symmetric stretching (ν s C-O-C) appears near 1020-1040 cm⁻¹. bohrium.com Aromatic C-H stretching vibrations (ν C-H) are expected to produce weaker bands above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. orientjchem.org

| Frequency (cm⁻¹) (Expected) | Vibrational Mode Assignment | Intensity |

| 3080 - 3010 | Aromatic C-H Stretching | Weak to Medium |

| 2980 - 2840 | Aliphatic C-H Stretching (Methyl) | Weak to Medium |

| 1665 - 1645 | C=O Stretching (α,β-unsaturated ketone) | Strong |

| 1610 - 1580 | C=C Stretching (Alkenyl) | Medium to Strong |

| 1590 - 1450 | C=C Stretching (Aromatic Ring) | Medium, Multiple Bands |

| 1270 - 1250 | Asymmetric C-O-C Stretching (Aryl Ether) | Strong |

| 1160 - 1130 | In-plane C-H Bending (Aromatic) | Medium |

| 1040 - 1020 | Symmetric C-O-C Stretching (Aryl Ether) | Strong |

| 980 - 960 | Out-of-plane C-H Bending (trans-alkene) | Strong |

Note: The data in this table is based on characteristic frequencies for functional groups and data reported for structurally similar chalcone derivatives.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational energy levels of the molecule. A key difference from IR is that Raman activity depends on a change in the molecule's polarizability, rather than a change in dipole moment.

In the Raman spectrum of this compound, vibrations involving non-polar bonds with symmetrical charge distributions are often more intense. The ethylenic C=C stretching vibration, typically around 1580-1620 cm⁻¹, is expected to be very strong and sharp due to the high polarizability of the π-electron system. bohrium.com The stretching vibrations of the aromatic ring C=C bonds also give rise to strong bands in the 1450-1600 cm⁻¹ region.

In contrast to its intense absorption in the IR spectrum, the carbonyl (C=O) stretching vibration around 1630-1680 cm⁻¹ is generally of weak to medium intensity in the Raman spectrum. bohrium.com This difference in intensity for the C=O and C=C stretching modes is a powerful tool for distinguishing between these two functional groups when analyzing the spectra in tandem. The symmetric C-O-C stretching of the methoxy groups is also typically Raman active.

| Frequency (cm⁻¹) (Expected) | Vibrational Mode Assignment | Intensity |

| 3080 - 3040 | Aromatic C-H Stretching | Medium |

| 1610 - 1590 | C=C Stretching (Alkenyl) | Very Strong |

| 1590 - 1570 | C=C Stretching (Aromatic Ring) | Strong |

| 1665 - 1645 | C=O Stretching (α,β-unsaturated ketone) | Weak to Medium |

| 1270 - 1250 | Asymmetric C-O-C Stretching (Aryl Ether) | Medium |

| 1180 - 1160 | Aromatic Ring Breathing | Medium |

| 1040 - 1020 | Symmetric C-O-C Stretching (Aryl Ether) | Medium |

Note: The data in this table is based on characteristic frequencies for functional groups and data reported for structurally similar chalcone derivatives.

Computational and Theoretical Chemistry Studies on 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. niscpr.res.in By optimizing the ground-state geometry of a compound, DFT can predict key structural parameters such as bond lengths and bond angles. niscpr.res.inbhu.ac.in For chalcone-like structures, DFT methods, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), have been shown to yield results that are in good agreement with experimental data from X-ray crystallography. niscpr.res.inbhu.ac.in

The optimized geometry provides a static, low-energy conformation of the molecule. For 4-(3,4-dimethoxyphenyl)-3-buten-2-one, this would reveal the planarity of the enone system and the dihedral angles between the phenyl ring and the propenone bridge. researchgate.net

Beyond molecular geometry, DFT is used to calculate the distribution of electric charge within the molecule. Mulliken population analysis can be employed to determine the partial atomic charges on each atom, identifying which atoms are electron-rich or electron-poor. bhu.ac.in Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution. These maps are valuable for predicting reactive sites, with regions of negative potential (typically colored red) indicating electrophilic attack susceptibility and regions of positive potential (blue) indicating nucleophilic attack susceptibility. bhu.ac.in

Table 1: Representative Calculated Structural Parameters for a Chalcone (B49325) Core Using DFT Note: These are example values based on published data for structurally similar chalcone derivatives and serve to illustrate the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C=C (enone) | ~1.35 Å | |

| C-C (enone) | ~1.46 Å | |

| Bond Angle | C-C(=O)-C | ~119° |

| C=C-C | ~122° | |

| Dihedral Angle | Phenyl Ring A - Enone Bridge | Variable, near planar |

| Phenyl Ring B - Enone Bridge | Variable, near planar |

Data derived from principles discussed in cited literature. niscpr.res.inbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com

The energies of these orbitals, EHOMO and ELUMO, are crucial descriptors. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a greater affinity for accepting electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is another important parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Time-dependent DFT (TD-DFT) is a common method used to calculate these electronic properties. bhu.ac.in For chalcone derivatives, the HOMO is often localized on the cinnamoyl system and one of the phenyl rings, while the LUMO is distributed over the entire molecule. niscpr.res.in

Table 2: Example Frontier Molecular Orbital Energies for Chalcone Derivatives Note: Values are based on published data for analogous compounds to illustrate typical FMO analysis results.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Hydroxyphenyl-methoxyphenyl-propenone | -5.996 | -2.249 | 3.747 |

| Dihydrobenzofuran-hydroxyphenyl-propenone | -8.591 | -4.871 | 3.720 |

Data derived from principles discussed in cited literature. niscpr.res.inbhu.ac.in

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). It has become an essential tool in drug discovery for predicting the binding mechanism and affinity of a ligand within a protein's active site. semanticscholar.org

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the target protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. semanticscholar.orgnih.gov

Chalcone and flavone derivatives have been studied for their interactions with various biomolecular targets. nih.govmdpi.com Docking studies have explored their potential to bind to enzymes such as Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor Alpha (ER-α), which are significant targets in cancer research. semanticscholar.orgnih.gov The binding energies calculated in these studies help to rank potential inhibitors and understand their structure-activity relationships.

Table 3: Example Binding Affinities of Chalcone/Flavone Analogs with Biomolecular Targets Note: These results are for compounds structurally related to this compound and demonstrate the application of molecular docking.

| Ligand Type | Protein Target | Binding Energy (kcal/mol) |

| 3-Methoxy Flavone Derivative | Estrogen Receptor-α (ER-α) | -10.14 |

| 3-Methoxy Flavone Derivative | Epidermal Growth Factor Receptor (EGFR) | -8.99 |

| Chalcone Derivative (HNS10) | Estrogen Receptor-α (ER-α) | -12.33 |

Data sourced from cited molecular docking studies. semanticscholar.orgnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the enzyme's active site. nih.gov

For example, studies on chalcone derivatives binding to the Estrogen Receptor Alpha have identified hydrogen bond formation with the residue Arg394 as a critical interaction, similar to the established modulator 4-hydroxytamoxifen. semanticscholar.org In another example, docking of a natural flavone into the active sites of cyclooxygenase (COX) enzymes, which are involved in inflammation, revealed key interactions responsible for its inhibitory activity. mdpi.com Similar computational approaches have been used to investigate the binding of inhibitors to Cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net This level of detail is vital for understanding the mechanism of action and for designing more potent and selective enzyme inhibitors.

Applications of 4 3,4 Dimethoxyphenyl 3 Buten 2 One in Advanced Organic Synthesis and Drug Discovery

Role as a Key Intermediate in Complex Molecular Construction

The strategic placement of functional groups in 4-(3,4-dimethoxyphenyl)-3-buten-2-one, including a ketone, a carbon-carbon double bond, and an activated aromatic ring, makes it a highly reactive and versatile intermediate in multi-step organic syntheses.

Substituted (E)-4-phenyl-3-buten-2-ones, the class of compounds to which this compound belongs, have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antioxidant properties, making them valuable in the pharmaceutical industry. google.com This compound can also serve as an intermediate in the production of other valuable chemical entities such as cinnamic acid and benzyl (B1604629) acetone (B3395972), the latter being a significant fragrance component. google.com

The structurally related 4-aryl-2-butanones, which can be synthesized from 4-aryl-3-buten-2-ones, are important in the pharmaceutical field. units.it For instance, Nabumetone, an anti-inflammatory drug, is a 4-aryl-2-butanone. units.it The synthesis of such compounds often involves the initial preparation of a 4-aryl-3-buten-2-one followed by selective hydrogenation. units.it

Table 1: Examples of Biologically Active Compound Classes Derived from Phenyl-3-buten-2-one Scaffolds

| Compound Class | Biological Activity |

| Substituted (E)-4-phenyl-3-buten-2-ones | Anti-inflammatory, Antiviral, Antioxidant google.com |

| 4-Aryl-2-butanones | Anti-inflammatory (e.g., Nabumetone) units.it |

The butenone structural motif is a key component in the synthesis of various agrochemicals. Compounds in the butenone family are utilized as intermediates in the production of herbicides and pesticides due to their inherent biological activity. ontosight.ai Furthermore, derivatives of 4-aryl-2-butanones, such as raspberry ketone methyl ether, which can be synthesized from the corresponding 3-buten-2-one, have applications as fragrance ingredients and possess insecticidal and fungicidal properties. units.it

Development of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive nature of this compound makes it a suitable precursor for the construction of various heterocyclic rings.

Pyrroles are fundamental five-membered nitrogen-containing aromatic heterocycles found in many biologically active molecules. researchgate.net One of the classical methods for pyrrole (B145914) synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net While this compound is an α,β-unsaturated ketone and not a 1,4-dicarbonyl compound itself, it can be a precursor to such systems. For example, it can undergo Michael addition with a nucleophile, which can then be converted to a 1,4-dicarbonyl compound, setting the stage for a subsequent Paal-Knorr cyclization. Additionally, multi-substituted pyrroles can be synthesized through [3+2] cycloaddition reactions involving electron-deficient alkenes, a class to which this compound belongs. nih.gov

Pyridine and its derivatives are six-membered nitrogen-containing heterocycles that are also prevalent in pharmaceuticals and other functional materials. nih.gov The synthesis of polysubstituted dihydropyridones, which can be precursors to pyridines, can be achieved through multi-component reactions involving α,β-unsaturated ketones. nih.gov

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov A common and effective method for the synthesis of pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgyoutube.com More relevant to this compound, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov

The versatile reactivity of α,β-unsaturated ketones like this compound allows for their use in the synthesis of a variety of other nitrogen-containing heterocycles through different reaction pathways. clockss.orgmdpi.com

Table 2: Heterocyclic Systems Synthesizable from α,β-Unsaturated Ketone Precursors

| Heterocycle | General Synthetic Approach |

| Pyrroles | Precursor to 1,4-dicarbonyls for Paal-Knorr synthesis; [3+2] cycloaddition reactions. researchgate.netnih.gov |

| Pyridines | Multi-component reactions leading to dihydropyridone intermediates. nih.gov |

| Pyrazoles | Cyclocondensation with hydrazines to form pyrazolines, followed by oxidation. nih.gov |

Catalytic Roles and Applications in Organic Reactions

While this compound is primarily utilized as a substrate and building block in organic reactions, its potential to participate in catalytic cycles should not be entirely overlooked. For instance, in certain organocatalytic transformations, the enone functionality could, in principle, interact with a catalyst to form a reactive intermediate that then participates in a catalytic cycle. However, the predominant role of this compound reported in the chemical literature is that of a reactive substrate rather than a catalyst itself. The focus of its application lies in its ability to be transformed into more complex and valuable molecules through the action of various catalysts. google.com

Emerging Research Frontiers and Future Perspectives on 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is traditionally accomplished via the Claisen-Schmidt condensation, an aldol (B89426) condensation between 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and acetone (B3395972). While effective, conventional methods often rely on homogenous base catalysts (like sodium hydroxide) in organic solvents, leading to challenges in catalyst recovery and waste disposal. researchgate.net Modern research has shifted towards green chemistry principles to address these drawbacks, focusing on solvent-free conditions, reusable catalysts, and energy-efficient techniques. frontiersin.org

Sustainable initiatives include:

Solvent-Free Synthesis: Performing the condensation by grinding the solid reactants (veratraldehyde and a solid catalyst like NaOH) at room temperature eliminates the need for organic solvents, significantly reducing waste and simplifying product purification. researchgate.netnih.gov This mechanochemical approach can lead to high yields and purity. frontiersin.org

Heterogeneous Catalysis: The use of solid acid or base catalysts, such as HPA supported on silica (B1680970) or Montmorillonite K10 clay, offers a green alternative. researchgate.netpsu.edu These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, improving the process's economic and environmental footprint. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient method to accelerate the reaction. frontiersin.org When combined with solvent-free conditions and a solid catalyst, it can dramatically shorten reaction times from hours to minutes while providing excellent product yields. psu.edu

Biphasic Systems: Innovative techniques like stirring-induced emulsion synthesis, where reactants are separated in an organic-aqueous interface, allow for high selectivity and easy product separation. This approach can minimize side reactions and is scalable for larger production. nih.govrsc.org

| Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Homogeneous Catalysis | NaOH or KOH | Ethanol (B145695)/Water, Room Temperature | Well-established, simple setup | researchgate.net |

| Solvent-Free Grinding (Mechanochemistry) | Solid NaOH | Room Temperature, Mortar & Pestle | No organic solvent, reduced waste, high yields | researchgate.netfrontiersin.orgnih.gov |

| Heterogeneous Catalysis | H₅PMo₁₀V₂O₄₀/SiO₂ | Solvent-free, 50 °C | Reusable catalyst, clean reaction, excellent yields | researchgate.net |

| Microwave-Assisted Synthesis | Anhydrous K₂CO₃ | Solvent-free, Microwave Irradiation | Rapid reaction times (minutes), high efficiency | psu.edu |

| Stirring-Induced Emulsion | NaOH | Biphasic (Organic/Aqueous), Stirring | High selectivity, scalable, easy separation | nih.govrsc.org |

In-depth Mechanistic Elucidation of Biological Actions

While this compound itself is a subject of ongoing research, its structural class—chalcones—is known for a wide spectrum of pharmacological activities. nih.govnih.gov The dimethoxy substitution pattern is particularly noted in derivatives with significant anti-inflammatory and antioxidant properties. nih.gov Mechanistic studies on related chalcones provide a framework for understanding its potential biological actions.

Anti-inflammatory Mechanisms: Chalcone (B49325) derivatives exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes. nih.govnih.gov The primary mechanisms include:

Inhibition of Pro-inflammatory Mediators: They can suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netrsc.org

Downregulation of Enzyme Expression: The compound likely inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins (B1171923) during inflammation. rsc.orgmdpi.com

Modulation of Signaling Pathways: A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govrsc.org By preventing the activation of NF-κB, chalcones block the transcription of numerous genes involved in the inflammatory response. The c-Jun N-terminal kinase (JNK) pathway is another target that can be suppressed. rsc.org

Antioxidant Mechanisms: The antioxidant capacity of methoxylated chalcones is generally attributed to their ability to scavenge free radicals and chelate metals. The 3,4-dimethoxyphenyl group can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), preventing oxidative damage to cells. nih.govmdpi.com This activity is crucial as oxidative stress is a key factor in the onset of many inflammatory diseases. nih.gov

| Biological Action | Molecular Target/Mechanism | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | NF-κB and JNK Signaling Pathways | Inhibits activation, reducing transcription of pro-inflammatory genes. | nih.govrsc.org |

| iNOS and COX-2 Enzymes | Suppresses expression, leading to decreased NO and prostaglandin production. | rsc.orgmdpi.com | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduces mRNA expression and release. | rsc.org | |

| Antioxidant | Reactive Oxygen Species (ROS) | Directly scavenges free radicals through electron/hydrogen donation from the dimethoxyphenyl moiety. | nih.govmdpi.com |

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the rapid prediction of biological activities and the design of novel compounds. nih.govnih.gov For a compound like this compound, these computational approaches can forecast its therapeutic potential and guide the synthesis of more potent derivatives.

The process typically involves developing a Quantitative Structure-Activity Relationship (QSAR) model. nih.govnih.gov This is achieved by:

Data Curation: Compiling a large dataset of chalcone derivatives with experimentally determined biological activities (e.g., anti-inflammatory potency). nih.gov

Descriptor Calculation: Transforming the 2D or 3D chemical structures into numerical descriptors. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, or binary "fingerprints" that represent structural features. nih.govresearchgate.net

Model Training: Using machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), or Gradient Boosting Machines (GBM) to build a mathematical model that correlates the structural descriptors with biological activity. frontiersin.org

Validation and Prediction: Rigorously validating the model's predictive power and then using it to screen virtual libraries of new chalcone derivatives—including this compound—to prioritize the most promising candidates for synthesis and testing. nih.govarxiv.org

These models help researchers understand which structural features are critical for activity and design new molecules with enhanced efficacy. researchgate.net

| Component | Description | Examples | Reference |

|---|---|---|---|

| Molecular Representation | Numerical encoding of the chemical structure. | Molecular fingerprints (MACCS, Morgan), physicochemical descriptors (logP, TPSA), quantum chemical descriptors (HOMO/LUMO energies). | frontiersin.orgnih.govresearchgate.net |

| Machine Learning Algorithm | Algorithm used to learn the relationship between structure and activity. | Random Forest (RF), Support Vector Machine (SVM), Gradient Boosting Machine (GBM). | frontiersin.org |

| Predicted Property (Endpoint) | The biological or physicochemical property the model is trained to predict. | Anti-inflammatory activity, anticancer potency (IC₅₀), antioxidant capacity, antitubercular activity. | nih.govresearchgate.net |

| Application | The use of the final predictive model. | Virtual screening of new compounds, guiding lead optimization, identifying key structural features for activity (pharmacophores). | nih.govarxiv.org |

Exploration of New Application Areas beyond Traditional Scope

Beyond its role as a bioactive molecule or synthetic intermediate, the unique chemical structure of this compound and related chalcones makes them attractive for applications in materials science and advanced organic synthesis. bohrium.com

Precursors for Heterocycles: Chalcones are exceptionally versatile building blocks for synthesizing a wide array of heterocyclic compounds. tsijournals.com The α,β-unsaturated ketone moiety can react with various reagents to form pyrazolines, pyrimidines, isoxazoles, and benzoxazinones, among others. frontiersin.orgtsijournals.comchiet.edu.eg These resulting heterocyclic structures are themselves privileged scaffolds in medicinal chemistry and materials science.

Non-Linear Optical (NLO) Materials: The conjugated π-system extending across the aromatic rings and the carbonyl group gives chalcones significant NLO properties. bohrium.com This makes them candidates for use in optical devices, such as for frequency doubling in lasers.

Polymer Science: Chalcone derivatives can be functionalized and incorporated into polymer chains. These chalcone-based polymers can exhibit interesting thermal, mechanical, and optical properties, with potential applications as advanced functional materials. bohrium.com

Corrosion Inhibition: The presence of heteroatoms (oxygen) and the π-electron system allows chalcone molecules to adsorb onto metal surfaces. This forms a protective layer that can inhibit corrosion, making them potential eco-friendly corrosion inhibitors for various metals. bohrium.com

| Application Area | Enabling Structural Feature | Potential Use | Reference |

|---|---|---|---|

| Heterocycle Synthesis | α,β-Unsaturated Ketone System | Starting material for pyrazolines, pyrimidines, and other medicinally relevant heterocycles. | tsijournals.comchiet.edu.eg |

| Non-Linear Optics (NLO) | Extended π-Conjugated System (Donor-π-Acceptor) | Development of materials for optical communications and data storage. | bohrium.com |

| Polymer Chemistry | Reactive Carbonyl and Vinyl Groups | Creation of functional polymers with unique optical or thermal characteristics. | bohrium.com |

| Corrosion Inhibition | π-Electrons and Oxygen Atoms | Eco-friendly additives to protect metals from corrosion in industrial settings. | bohrium.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Claisen-Schmidt condensation is a common approach for α,β-unsaturated ketones. For this compound, optimize solvent polarity (e.g., ethanol or THF), base selection (e.g., NaOH or KOH), and stoichiometric ratios of 3,4-dimethoxybenzaldehyde and acetone derivatives. Monitor reaction progress via TLC and purify using column chromatography with silica gel (60–120 mesh). Post-synthetic validation via H NMR (aromatic protons at δ 6.7–7.2 ppm) and GC-MS (molecular ion peak at m/z 220) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- H/C NMR : Confirm aromatic substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm) and α,β-unsaturated carbonyl resonance (δ 7.5–8.0 ppm for vinyl protons).

- IR Spectroscopy : Identify carbonyl stretching (~1680 cm) and conjugated C=C bonds (~1600 cm).

- GC-MS : Use a non-polar column (e.g., HP-5MS) with temperature programming (60°C to 280°C at 5–10°C/min) for retention time alignment with NIST reference data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), fume hoods for ventilation, and P95 respirators during prolonged exposure. Store in amber glass bottles at 4°C under inert atmosphere (N) to prevent oxidation. Emergency procedures: For skin contact, wash with 10% sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Use cell lines with consistent passage numbers and validate purity (>98% via HPLC).

- Control Degradation : Monitor sample stability under assay conditions (e.g., 37°C, pH 7.4) using LC-MS to detect degradation products.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare inter-study variability, accounting for batch effects .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation kinetics via Arrhenius plots.

- Stabilization Strategies : Add antioxidants (e.g., BHT at 0.01% w/v) or use amber vials with oxygen scavengers.

- Analytical Monitoring : Quantify degradation products (e.g., quinone derivatives) using UPLC-PDA at 254 nm .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB, focusing on methoxy group interactions with hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å). Validate predictions with SPR binding assays (KD < 10 μM threshold) .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Calculate % yield mean ± SD and apply Grubbs’ test to exclude outliers. Use a t-test (p < 0.05) to compare yields across catalyst systems (e.g., homogeneous vs. heterogeneous) .

Q. How can researchers optimize HPLC methods for quantifying trace impurities?

- Methodological Answer :

- Column : C18 (5 μm, 250 × 4.6 mm) with mobile phase gradient (acetonitrile:water 40:60 to 80:20 in 20 min).

- Detection : UV at 280 nm for carbonyl chromophores. Validate LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL via signal-to-noise ratio).

- Forced Degradation : Expose to UV light (254 nm, 48 hr) and acidic/alkaline hydrolysis to identify impurity profiles .

Experimental Design Limitations

Q. What are the limitations of using simplified models (e.g., single-pollutant systems) to predict environmental behavior?

- Methodological Answer : Simplified models ignore matrix effects (e.g., organic matter interactions). Improve generalizability by spiking real wastewater samples and analyzing via hyphenated techniques (HSI-TOF-MS) to capture co-pollutant interactions. Include kinetic studies to assess photodegradation half-lives in natural sunlight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.